(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
Overview
Description
“(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 g/mol . The compound contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .
Physical and Chemical Properties
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 296.4±40.0 °C at 760 mmHg, and a flash point of 133.0±27.3 °C . It has a molar refractivity of 46.6±0.4 cm3, a polar surface area of 39 Å2, and a molar volume of 162.9±5.0 cm3 . The compound has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Oxidation of Furan Derivatives
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a furan derivative, can be oxidized using the Mo(CO)6/cumyl hydroperoxide system. This process facilitates the accessible controlled oxidation of 2,5-disubstituted furans, leading to E- and Z-enediones formation, which are significant in synthetic chemistry (Massa et al., 2003).
Synthesis in Pharmaceutical Compounds
This compound is integral in the synthesis of zwitterionic pharmaceutical compounds. In one study, different forms of a zwitterionic pharmaceutical compound were identified, with emphasis on solid form selection for further investigation, showcasing its role in pharmaceutical development (Kojima et al., 2008).
Use as a Cosmetic Additive
A derivative of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, specifically 4-[(Tetrahydro-2U-pyran-2-yl)oxy]phenol, has been identified as an effective tyrosinase inhibitor and can be used as a cosmetic additive for skin lightening (Chen Ying-qi, 2010).
Iodocyclization and Hydrodeiodination Reaction
The compound plays a role in iodocyclization and hydrodeiodination reactions. These reactions are crucial for the stereoselective synthesis of different organic compounds, highlighting its importance in organic synthesis (Paolucci & Righi, 2007).
In Organic Chemistry Education
It is used in undergraduate organic laboratory projects. For instance, students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via a multicomponent reaction, emphasizing its educational value in understanding complex chemical reactions (Dintzner et al., 2012).
As a Precursor in Synthesis
The compound serves as a precursor in the synthesis of other important chemicals. For example, it was used in the synthesis of lipid peroxidation products and their stable isotope incorporation, which is crucial in biochemical research (Jouanin et al., 2008).
Antioxidative and Antihypertensive Properties
Compounds containing this structure have shown potential antioxidative and antihypertensive properties. This is significant in the development of therapeutic agents and supplements for managing hypertension (Maneesh & Chakraborty, 2018).
properties
IUPAC Name |
(Z)-4-(oxan-2-yloxy)but-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTUEXKSLOJOOC-RQOWECAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC/C=C\CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.